molecular formula C22H27N3O4S B2551475 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 941906-53-2

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2551475
CAS RN: 941906-53-2
M. Wt: 429.54
InChI Key: QCLHCXRPTDNAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Characterization

Research on compounds structurally related to N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has focused on developing synthetic methodologies and characterizing new derivatives with potential pharmacological activities. A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) elaborated on a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which are anticipated to possess pharmacological activities once investigated further Zaki, Radwan, & El-Dean, 2017.

Catalytic Applications in Organic Synthesis

The work by O. Goli-Jolodar, F. Shirini, and M. Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated efficiency and reusability in synthesizing hexahydroquinolines, showcasing the versatility of sulfonamide-based catalysts in organic synthesis Goli-Jolodar, Shirini, & Seddighi, 2016.

Antimicrobial and Anticancer Activities

Research has also explored the bioactivity of quinoline and sulfonamide derivatives, including studies on their antimicrobial and anticancer properties. For instance, a study by M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, and Reem K. Arafa (2015) investigated the cytotoxic activity of novel sulfonamide derivatives, showing promise against breast and colon cancer cell lines Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015. Similarly, compounds featuring the quinoline moiety have been synthesized and evaluated for their anti-tuberculosis activity, further highlighting the therapeutic potential of these chemical frameworks Bai, Wang, Chen, Yuan, Xu, & Sun, 2011.

Structural and Computational Studies

The structural aspects and properties of related compounds have been the subject of investigation to understand their interaction mechanisms and optimize their bioactive properties. For example, the study by A. Karmakar, R. Sarma, and J. Baruah (2007) on the structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides contributes to the knowledge of how these compounds can be modified for enhanced activity Karmakar, Sarma, & Baruah, 2007.

properties

IUPAC Name

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-5-12-25-20-9-7-19(14-17(20)6-11-22(25)27)24-30(28,29)21-10-8-18(13-15(21)2)23-16(3)26/h7-10,13-14,24H,4-6,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHCXRPTDNAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.